molecular formula C13H20N2O5 B1312599 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 479636-66-3

8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No. B1312599
M. Wt: 284.31 g/mol
InChI Key: PEQZOGMNNBDAMT-UHFFFAOYSA-N
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Description

“8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid” is a chemical compound with the empirical formula C13H20N2O5 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)C(O)=O . The InChI key for this compound is PEQZOGMNNBDAMT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.

Scientific Research Applications

Biocatalyst Inhibition and Microbial Engineering

8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid, as a structural analog of carboxylic acids, plays a significant role in biocatalyst inhibition studies. These studies focus on the effects of carboxylic acids on engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. Understanding the inhibitory effects of carboxylic acids is crucial for developing microbial strains with enhanced tolerance and performance for industrial applications, including biofuel and biochemical production. Carboxylic acids have been demonstrated to damage cell membranes and decrease the internal pH of microbes, affecting their growth and productivity. Research has identified strategies to increase microbial tolerance, including modifications in cell membrane properties and the use of appropriate exporters to enhance resistance against these acids (Jarboe, Royce, & Liu, 2013).

Environmental and Synthetic Applications

The compound's tert-butoxycarbonyl group is representative of neo fatty acids and neo alkanes, which have shown potential in various environmental and synthetic applications. These compounds, including derivatives of carboxylic acids, have demonstrated a wide range of biological activities, making them promising candidates for future chemical preparations. Their applications extend to antioxidants, anticancer, antimicrobial, and antibacterial agents. Moreover, synthetic derivatives containing tertiary butyl groups have exhibited high biological activities, underscoring their potential in cosmetic, agronomic, and pharmaceutical industries. This highlights the versatility and significance of compounds structurally related to 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid in scientific research and their potential to contribute to various fields beyond their immediate chemical properties (Dembitsky, 2006).

properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(10(16)17)14-20-13/h4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQZOGMNNBDAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465200
Record name 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

CAS RN

479636-66-3
Record name 8-(1,1-Dimethylethyl) 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479636-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(tert-butoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 2
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 5
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 6
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

Citations

For This Compound
1
Citations
BA Chalyk, VV Izhyk, K Danyleiko… - European Journal of …, 2023 - Wiley Online Library
A highly efficient multigram synthesis of spirocyclic and fused isoxazoline building blocks is described. Isoxazoline‐3‐carboxylates were synthesized via a regioselective 1,3‐dipolar …

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